molecular formula C8H15N5O2 B102505 Oxdralazine CAS No. 17259-75-5

Oxdralazine

货号: B102505
CAS 编号: 17259-75-5
分子量: 213.24 g/mol
InChI 键: POFDNYKJHWKGDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奥昔拉嗪是一种强效的外周血管扩张剂,主要用于治疗重症原发性高血压。它以其降低全身血管阻力的能力而闻名,从而降低血压。 奥昔拉嗪已被研究作为一种比另一种血管扩张剂肼屈嗪更有效的替代品,并在临床试验中显示出令人鼓舞的结果 .

准备方法

合成路线和反应条件: 奥昔拉嗪的合成涉及多个步骤,从合适的肼衍生物开始。关键步骤包括:

    腙的形成: 这涉及肼衍生物与醛或酮反应形成腙。

    环化: 腙发生环化形成酞嗪环结构。

工业生产方法: 奥昔拉嗪的工业生产遵循类似的合成路线,但规模更大。该过程包括:

化学反应分析

反应类型: 奥昔拉嗪会发生几种类型的化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括各种氧化和还原代谢产物,以及具有改变的药理特性的取代衍生物 .

科学研究应用

奥昔拉嗪有几个科学研究应用,包括:

    化学: 它被用作模型化合物来研究血管扩张机制并开发新的抗高血压剂。

    生物学: 奥昔拉嗪用于生物学研究以了解其对血管平滑肌细胞和内皮功能的影响。

    医学: 在临床上,它被用于治疗重症高血压,并且正在研究其在治疗其他心血管疾病方面的潜力。

    工业: 奥昔拉嗪被用于制药行业开发新的抗高血压药物

作用机制

奥昔拉嗪通过直接扩张外周小动脉发挥作用,从而降低全身血管阻力并降低血压。所涉及的确切分子靶点和途径包括:

相似化合物的比较

奥昔拉嗪经常与其他血管扩张剂(如肼屈嗪)进行比较。虽然这两种化合物的作用机制相似,但奥昔拉嗪被认为更有效,作用持续时间更长。类似化合物包括:

奥昔拉嗪的独特特性,如其更高的效力和更长的作用持续时间,使其成为治疗高血压的宝贵化合物,也是正在进行的研究的主题。

生物活性

Oxdralazine is a pyridazine derivative primarily utilized as a vasodilator in the treatment of hypertension. Its biological activity encompasses various hemodynamic effects, mechanisms of action, and comparative efficacy with other antihypertensive agents. This article provides a detailed overview of the biological activity of this compound, supported by clinical studies and research findings.

This compound functions primarily as a systemic arteriolar dilator , leading to reduced systemic vascular resistance and subsequently lowering blood pressure. Its mechanism involves the relaxation of vascular smooth muscle, which is mediated through the inhibition of calcium influx into these cells. This results in vasodilation and improved blood flow.

Hemodynamic Effects

Clinical studies have demonstrated significant hemodynamic effects associated with this compound administration:

  • Blood Pressure Reduction : In hypertensive patients, this compound has shown to reduce mean arterial pressure significantly. For instance, a study reported an average decrease of 16 mm Hg within two hours post-administration, with sustained effects for over six hours .
  • Cardiac Output : this compound administration resulted in increased cardiac output and heart rate, indicating compensatory mechanisms in response to decreased systemic vascular resistance. Specifically, cardiac output rose from 2.1 L/min to 3.1 L/min over six hours .
  • Reflex Sympathetic Stimulation : Notably, this compound induced more pronounced reflex sympathetic stimulation compared to other vasodilators like hydralazine .

Comparative Efficacy

A comparative study between this compound and dihydralazine highlighted the superior efficacy of this compound in managing hypertension:

Parameter This compound Dihydralazine
Mean Blood Pressure Reduction (1 month)26/18 mm Hg16/11 mm Hg
Patients Achieving Stable Diastolic Pressure Below 95 mm Hg (6 months)10/157/16
Side Effects ReportedFewerMore frequent

After six months of treatment, a higher proportion of patients on this compound achieved stable diastolic pressures compared to those on dihydralazine .

Study on Hemodynamic Effects

A clinical trial involving seven subjects with hypertension administered oral doses of this compound (15-30 mg). The results indicated:

  • A significant drop in arterial pressure within two hours.
  • Increased levels of circulating norepinephrine post-treatment, suggesting enhanced sympathetic activity as a compensatory response .

Long-Term Efficacy Study

In another longitudinal study involving thirty-one patients over six months, those treated with this compound exhibited better control over diastolic blood pressure compared to dihydralazine. Both treatments were generally well-tolerated, with mild side effects reported .

属性

IUPAC Name

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDNYKJHWKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27464-23-9 (di-hydrochloride)
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169351
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17259-75-5
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxdralazine
Reactant of Route 2
Reactant of Route 2
Oxdralazine
Reactant of Route 3
Oxdralazine
Reactant of Route 4
Reactant of Route 4
Oxdralazine
Reactant of Route 5
Oxdralazine
Reactant of Route 6
Oxdralazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。